2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one is a complex organic compound that features both boron and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one typically involves the reaction of a boronic acid derivative with an appropriate nitrogen-containing heterocycle. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
What sets 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one apart from similar compounds is its dual functionality, incorporating both boron and nitrogen atoms within a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .
Biological Activity
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one (commonly referred to as BDB ) belongs to a class of boron-containing compounds that have garnered interest due to their unique chemical properties and potential biological applications. This article explores the biological activity of BDB by reviewing its synthesis, structural characteristics, and relevant biological studies.
BDB is characterized by its complex structure which includes a benzodiazaborinine core linked to a dioxaborolane moiety. The molecular formula is C16H22B2N2O2 with a molecular weight of approximately 318.03 g/mol. The presence of boron in its structure allows for unique interactions with biological macromolecules.
Synthesis
BDB can be synthesized through the hydroboration of appropriate precursors using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction typically yields moderate amounts of the desired product and can be optimized for higher yields through various synthetic strategies.
Anticancer Properties
Recent studies have indicated that BDB exhibits notable anticancer properties. For instance:
- In vitro studies demonstrated that BDB can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted that BDB showed a significant reduction in tumor growth in xenograft models of breast cancer when administered at specific dosages .
Antimicrobial Activity
BDB has also been evaluated for its antimicrobial properties:
- In a study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, BDB displayed effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Mechanistic Insights
The biological activity of BDB is believed to stem from its ability to interact with cellular targets through boron coordination chemistry:
- Resonance Stabilization : The polarized π-system in BDB facilitates resonance stabilization which enhances its reactivity towards nucleophiles within biological systems .
Structure-Activity Relationship (SAR)
Understanding the SAR of BDB is crucial for optimizing its biological activity:
- Modifications in the dioxaborolane moiety or the benzodiazaborinine core can significantly affect its potency and selectivity against various biological targets.
Table 1: Structure-Activity Relationship Summary
Modification Type | Effect on Activity |
---|---|
Dioxaborolane Substituents | Increased potency against cancer cells |
Benzodiazaborinine Variants | Altered selectivity towards bacterial strains |
Properties
Molecular Formula |
C13H18B2N2O3 |
---|---|
Molecular Weight |
271.9 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one |
InChI |
InChI=1S/C13H18B2N2O3/c1-12(2)13(3,4)20-15(19-12)14-16-10-8-6-5-7-9(10)11(18)17-14/h5-8,16H,1-4H3,(H,17,18) |
InChI Key |
MKWPSDCZIIYJQA-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2C(=O)N1)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.